Hypericin
Overview
Description
Hypericin is a naturally occurring compound found in the herb St. John’s Wort (Hypericum perforatum). It is a naphthodianthrone, an anthraquinone derivative, and is one of the principal active constituents of Hypericum . This compound is known for its potent photodynamic properties, making it a valuable tool in various applications, including photodynamic therapy (PDT) for cancer treatment .
Mechanism of Action
Target of Action
Hypericin, a naturally occurring compound found in some species of the genus Hypericum, is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .
Mode of Action
This compound’s interaction with its targets results in a variety of effects. It is believed to inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine . Furthermore, this compound has some affinity for NMDA receptors .
Biochemical Pathways
The biosynthesis of hypericins is through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of this compound . Oxidization reactions yield protoforms which then are converted into this compound and pseudothis compound .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has poor water solubility and bioavailability . The distribution and excretion are fast, and it is metabolized in bile . Furthermore, this compound has a long elimination half-life .
Result of Action
When exposed to light of a specific wavelength, the absorbed energy triggers a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death . In addition to its ability to generate ROS, this compound can also disrupt cellular signaling pathways, inhibit enzyme activity, and induce apoptosis (programmed cell death) in cancer cells .
Action Environment
The action of this compound is influenced by environmental factors such as light. This compound remains in an inactive state until it is exposed to light of the appropriate wavelength . When the cancer cells are illuminated with the specific wavelength of light, the absorbed energy activates this compound, initiating a cascade of events . This unique characteristic makes this compound a valuable tool in various applications, including photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to selectively destroy cancer cells .
Biochemical Analysis
Biochemical Properties
Hypericin is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It interacts with various enzymes and proteins, triggering a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death .
Cellular Effects
This compound has shown remarkable antiproliferative effect upon irradiation on various tumor cells . The effect is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph, the mitochondria and extrinsic signaling pathways .
Molecular Mechanism
When exposed to light of a specific wavelength, the absorbed energy activates this compound, initiating a cascade of events . The activated this compound can generate ROS, such as singlet oxygen, which are highly reactive molecules that can induce cell death by causing oxidative damage to critical cellular components, including proteins, lipids, and DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Experimental studies have revealed no cytotoxicity of this compound in the dark; however, it can serve as a potential antimetastatic and antiangiogenic agent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single this compound dose was insufficient to prolong the survival of animals, but fractionated this compound doses could prevent animal death when administered shortly after the resection of the primary tumor .
Metabolic Pathways
This compound is biosynthesized through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of this compound .
Transport and Distribution
The uptake/transport/delivery of this compound is dependent on several competing or interrelated factors, which include the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .
Subcellular Localization
Co-labeling with this compound and fluorescent dyes specific for cell organelles revealed an intracellular localization of this compound predominantly in mitochondria and lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypericin typically starts with the precursor emodin. Emodin is first converted to emodin anthrone, which is then dimerized to form protothis compound. Protothis compound is subsequently converted to this compound through oxidation reactions . Another method involves converting protothis compound to a protothis compound salt and then irradiating it with visible light to form this compound .
Industrial Production Methods: Industrial production of this compound faces challenges due to its low yield from natural sources. Biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production, offer promising solutions to address this demand . These methods involve the use of cell and organ cultures, elicitation strategies, and genetic engineering to enhance this compound yields .
Chemical Reactions Analysis
Types of Reactions: Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution. The large chromophore system in this compound allows it to participate in photo-oxidation reactions, generating reactive oxygen species (ROS) such as singlet oxygen .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include emodin, protothis compound, and visible light for photo-oxidation . The reaction conditions often involve specific wavelengths of light to activate this compound’s photodynamic properties .
Major Products: The major products formed from this compound’s reactions include singlet oxygen and other ROS, which are responsible for its biological effects .
Scientific Research Applications
Hypericin has a wide range of scientific research applications:
Biology: this compound is used to study cellular signaling pathways and enzyme activity inhibition.
Medicine: this compound is extensively researched for its use in photodynamic therapy (PDT) for cancer treatment. This compound also exhibits antimicrobial and antiviral activity, making it a promising candidate for developing new antibiotics and antiviral agents.
Comparison with Similar Compounds
- Pseudohypericin
- Emodin
- Hyperforin
This compound’s unique photodynamic properties and its ability to generate ROS make it a powerful and versatile compound in scientific research and medical applications.
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOIFHVUBCIUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203270 | |
Record name | Hypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-04-9, 1372719-41-9 | |
Record name | Hypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypericin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hypericin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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